

Shanciol B: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanciol B is a natural product isolated from the ethyl acetate extract of the whole plant of Pholidota imbricata, a species of orchid.[1][2] This compound has garnered interest in the scientific community for its potential therapeutic properties. Preliminary studies have revealed its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[2] Furthermore, Shanciol B has demonstrated anti-inflammatory effects through the inhibition of nitric oxide (NO) production and has shown antioxidant potential via its 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging activity.[2] There are also indications of its potential in cancer research, with suggestions of its capabilities in studying leukemia, lung cancer, and breast cancer.[3] This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, properties, and biological activities of Shanciol B, along with detailed experimental protocols for the key assays cited.

Chemical Structure and Properties

The chemical structure of **Shanciol B** is characterized by a dihydro-2H-chromene core. Its systematic IUPAC name is (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-3,4-dihydro-2H-chromen-3-ol.

Table 1: Chemical and Physical Properties of Shanciol B



Property	Value	Source
Molecular Formula	C25H26O6	INVALID-LINK
Molecular Weight	422.48 g/mol	INVALID-LINK
CAS Number	208106-53-0	INVALID-LINK
IUPAC Name	(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-3,4-dihydro-2H-chromen-3-ol	INVALID-LINK
Appearance	Powder	INVALID-LINK
Purity	≥98.0%	INVALID-LINK
Solubility	Data not available	
Melting Point	Data not available	_

Biological Activities and Mechanism of Action

Shanciol B exhibits a range of biological activities, primarily centered around its antiinflammatory and antioxidant properties.

Anti-inflammatory Activity

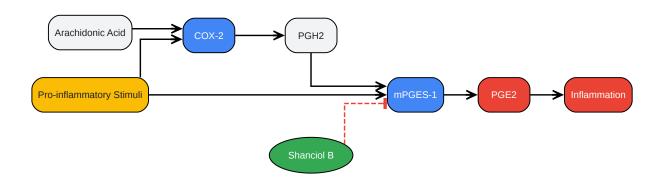
The anti-inflammatory effects of **Shanciol B** are attributed to its ability to inhibit two key mediators of inflammation: prostaglandin E2 (PGE2) and nitric oxide (NO).

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Shanciol B is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[2] This enzyme is a critical component of the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[4] PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.[4] By inhibiting mPGES-1, **Shanciol B** effectively reduces the production of PGE2, thereby mitigating the inflammatory response. The induction of mPGES-1 is often coordinated with cyclooxygenase-2 (COX-2) in response to pro-



inflammatory stimuli.[5] Therefore, targeting mPGES-1 represents a more specific approach to reducing inflammatory PGE2 with a potentially lower risk of side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[6][7]



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Figure 1: **Shanciol B** inhibits the mPGES-1 pathway, reducing pro-inflammatory PGE2 production.

Nitric Oxide (NO) Production Inhibition

Shanciol B has been shown to inhibit the production of nitric oxide (NO).[2] In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. While NO has important physiological roles, its overproduction contributes to inflammation and tissue damage. The ability of **Shanciol B** to curb NO production is a key aspect of its anti-inflammatory profile.

Antioxidant Activity

Shanciol B demonstrates antioxidant properties through its capacity to scavenge 1,1-diphenyl-2-picrylhydrazil (DPPH) radicals.[2] The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The reduction of the stable DPPH radical by an antioxidant is measured by a decrease in absorbance, indicating the compound's potential to neutralize harmful free radicals in the body.

Potential in Cancer Research



There is preliminary evidence suggesting that **Shanciol B** may have applications in cancer research, particularly in the context of leukemia, lung cancer, and breast cancer.[3] However, detailed studies elucidating its mechanism of action and efficacy in cancer models are currently lacking in the published literature. Further investigation is required to validate these initial findings and to explore the potential of **Shanciol B** as an anticancer agent.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of **Shanciol B**. These are representative protocols and may require optimization for specific experimental conditions.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This in vitro assay determines the inhibitory effect of a compound on the enzymatic activity of mPGES-1.

Materials:

- Recombinant human mPGES-1
- Prostaglandin H2 (PGH2) substrate
- Test compound (Shanciol B)
- Reaction buffer (e.g., potassium phosphate buffer with glutathione)
- Stop solution (e.g., a solution of FeCl2)
- PGE2 enzyme immunoassay (EIA) kit
- Microplate reader

Procedure:

Prepare a reaction mixture containing the reaction buffer and recombinant mPGES-1.

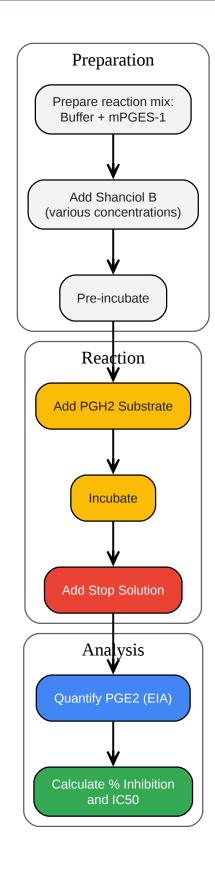
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- Add the test compound (Shanciol B) at various concentrations to the reaction mixture. A
 vehicle control (e.g., DMSO) should be included.
- Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 4°C).
- Initiate the enzymatic reaction by adding the PGH2 substrate.
- Allow the reaction to proceed for a defined period (e.g., 60 seconds) at a specific temperature (e.g., on ice).
- Terminate the reaction by adding the stop solution.
- Quantify the amount of PGE2 produced using a competitive PGE2 EIA kit according to the manufacturer's instructions.
- Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the mPGES-1 activity.





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Figure 2: Workflow for the in vitro mPGES-1 inhibition assay.



Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- Test compound (Shanciol B)
- Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours.[8]
- Pre-treat the cells with various concentrations of Shanciol B for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
 [8] A set of wells with cells and media alone (negative control) and cells with LPS alone (positive control) should be included.

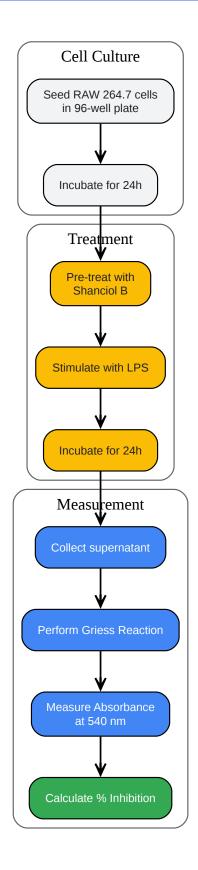
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- Incubate the plates for 24 hours.
- After incubation, collect the cell culture supernatant.
- To a new 96-well plate, add 100 μL of the supernatant from each well.
- Add 100 μL of Griess reagent to each well containing the supernatant.[8]
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
- Calculate the percentage of NO production inhibition by Shanciol B compared to the LPSstimulated control.





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Figure 3: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.



DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the DPPH free radical.[10]

Materials:

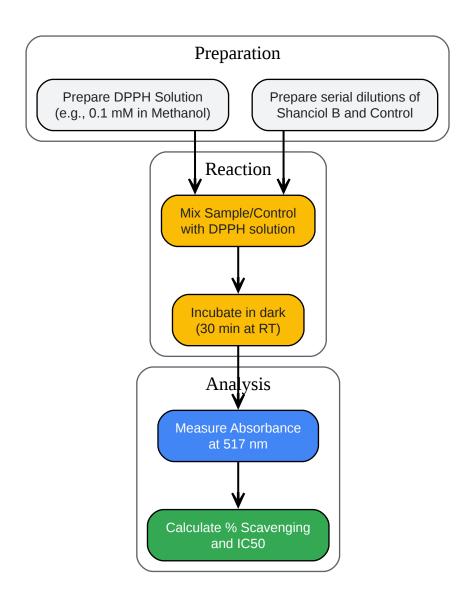
- 1,1-diphenyl-2-picrylhydrazil (DPPH)
- Methanol or ethanol
- Test compound (Shanciol B)
- Positive control (e.g., ascorbic acid or Trolox)
- 96-well microplate or cuvettes
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[11] This solution should be freshly prepared and protected from light.
- Prepare a series of dilutions of the test compound (Shanciol B) and the positive control in the same solvent.
- In a 96-well plate, add a specific volume of the test compound or control solutions to each well (e.g., 100 μL).
- Add an equal volume of the DPPH solution to each well (e.g., 100 μL).[12] A blank well
 containing only the solvent and a control well containing the solvent and DPPH solution
 should be included.
- Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[10]
- Measure the absorbance of each well at 517 nm.[10]



- Calculate the percentage of DPPH radical scavenging activity using the following formula: %
 Scavenging = [(Absorbance of control Absorbance of sample) / Absorbance of control] x
 100
- Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).



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Figure 4: Workflow for the DPPH radical scavenging assay.

Conclusion



Shanciol B is a promising natural compound with demonstrated anti-inflammatory and antioxidant activities. Its mechanism of action, particularly the inhibition of mPGES-1 and nitric oxide production, positions it as a subject of interest for the development of novel therapeutic agents. While preliminary data suggests potential in cancer research, this area remains largely unexplored and warrants further investigation. The lack of comprehensive data on its physicochemical properties, such as solubility and melting point, highlights the need for more extensive characterization of this molecule. The experimental protocols provided in this guide offer a framework for future research aimed at further elucidating the pharmacological profile of **Shanciol B** and exploring its full therapeutic potential.

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